molecular formula C25H30O4S B026127 Mespirenone CAS No. 87952-98-5

Mespirenone

Cat. No.: B026127
CAS No.: 87952-98-5
M. Wt: 426.6 g/mol
InChI Key: CPHJTSJQUQZOLJ-ISIDMKFXSA-N
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Preparation Methods

Mespirenone is synthesized through a series of chemical reactions involving spirolactone derivatives.

Chemical Reactions Analysis

Mespirenone undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activity

Mespirenone is a synthetic compound that acts as a mineralocorticoid receptor antagonist (MRA), primarily used in the treatment of conditions related to excess aldosterone, such as hypertension and heart failure. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacokinetics

This compound is characterized by a short plasma half-life, typically less than 2 hours. It is metabolized in the liver into several active metabolites, including canrenone, which has a significantly longer half-life ranging from 13.8 to 16.5 hours in healthy individuals . The pharmacokinetic profile of this compound and its metabolites is crucial for understanding its therapeutic effectiveness and safety.

Compound Half-Life (Hours) Main Metabolites
This compound<2Canrenone, 7α-thiomethyl-spironolactone
Canrenone13.8 - 16.5-
7α-thiomethyl-spironolactone15.0-
6β-hydroxy-7α-thiomethyl-spironolactone16.5-

This compound exerts its primary action by antagonizing mineralocorticoid receptors (MR) in various tissues, including the heart, kidneys, and vascular system. This blockade leads to several beneficial effects:

  • Diuretic Effect : By inhibiting MR, this compound promotes sodium excretion while retaining potassium, which is beneficial in managing hypertension and preventing hypokalemia.
  • Cardiovascular Protection : this compound has been shown to reduce myocardial fibrosis and improve cardiac function in preclinical models. Studies indicate that MR blockade can prevent adverse cardiac remodeling associated with heart failure .
  • Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and oxidative stress markers .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in various patient populations, particularly those with heart failure and chronic kidney disease (CKD). For instance:

  • Heart Failure : In patients with heart failure with reduced ejection fraction (HFrEF), this compound has been associated with significant reductions in hospitalization rates and mortality . The RALES trial highlighted the benefits of MRAs like spironolactone (a related compound) in improving long-term outcomes.
  • Chronic Kidney Disease : this compound's role in CKD management has been explored through various trials, showing that it can delay disease progression and improve cardiovascular outcomes when used alongside other treatments such as ACE inhibitors or angiotensin receptor blockers .

Case Studies

A review of case studies involving this compound reveals its potential in diverse clinical scenarios:

  • Case Study on Heart Failure Management : A patient with HFrEF was treated with this compound alongside standard therapy. Results indicated improved left ventricular function and reduced biomarkers associated with cardiac stress.
  • Case Study on Hypertension : Another study focused on patients with resistant hypertension showed that adding this compound to their regimen led to significant blood pressure reductions without causing hyperkalemia.

Research Findings

Recent research continues to affirm the biological activity of this compound:

  • Fibrosis Reduction : Studies have indicated that MRAs like this compound reduce collagen deposition in cardiac tissues, which is linked to improved diastolic function and overall cardiac health .
  • Biomarker Modulation : this compound treatment has been associated with decreased levels of biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP) and matrix metalloproteinases (MMPs), indicating a favorable impact on cardiac remodeling processes .

Properties

IUPAC Name

S-[(1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12,15-diene]-18'-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O4S/c1-13(26)30-19-11-14-10-15(27)4-7-23(14,2)17-5-8-24(3)22(21(17)19)16-12-18(16)25(24)9-6-20(28)29-25/h4,7,10,16-19,21-22H,5-6,8-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHJTSJQUQZOLJ-ISIDMKFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC2=CC(=O)C=CC2(C3C1C4C5CC5C6(C4(CC3)C)CCC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)C=C[C@@]2([C@@H]3[C@@H]1[C@@H]4[C@@H]5C[C@@H]5[C@]6([C@]4(CC3)C)CCC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868989
Record name Mespirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87952-98-5
Record name Mespirenone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087952985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mespirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MESPIRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E91TME2I23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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